3,4-Phenanthrenedione

概要

説明

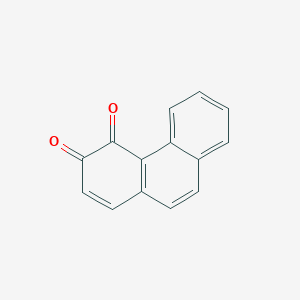

3,4-Phenanthrenedione is an organic compound with the molecular formula C14H8O2 It is a derivative of phenanthrene, characterized by the presence of two ketone groups at the 3 and 4 positions of the phenanthrene ring system

準備方法

Synthetic Routes and Reaction Conditions: 3,4-Phenanthrenedione can be synthesized through several methods. One common approach involves the oxidation of phenanthrene using strong oxidizing agents such as potassium permanganate or chromic acid. The reaction typically requires controlled conditions to ensure the selective formation of the diketone product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of catalytic oxidation processes. These methods often employ metal catalysts and optimized reaction conditions to achieve high yields and purity of the product. The choice of catalyst and reaction parameters can significantly influence the efficiency and cost-effectiveness of the production process.

化学反応の分析

Types of Reactions: 3,4-Phenanthrenedione undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more complex oxygenated derivatives.

Reduction: Reduction reactions typically yield phenanthrene or partially reduced intermediates.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of substituted phenanthrenedione derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromic acid, and other strong oxidizing agents.

Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum.

Substitution: Halogenating agents, nitrating agents, and other electrophiles under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce phenanthrene.

科学的研究の応用

Medicinal Chemistry

Biomarkers for Human Exposure:

3,4-Phenanthrenedione has been identified as a potential biomarker for human exposure to polycyclic aromatic hydrocarbons (PAHs). Research indicates that phenanthrene ortho-quinones, including this compound, correlate strongly with oxidative stress markers in humans. A study analyzed urine samples from individuals exposed to PAHs and found elevated levels of this compound, suggesting its role in assessing human exposure to these harmful compounds .

Mechanisms of Carcinogenesis:

The compound is implicated in the metabolic activation of PAHs leading to carcinogenesis. It can form stable DNA adducts and generate reactive oxygen species (ROS), which contribute to oxidative damage and potentially initiate cancerous transformations. The study of these mechanisms is crucial for understanding the health risks associated with PAH exposure .

Environmental Chemistry

Detection and Quantification:

this compound is used as a marker in environmental studies to assess PAH contamination in various matrices. Its presence in environmental samples can indicate the degradation of organic pollutants and the effectiveness of remediation strategies. Analytical methods such as high-performance liquid chromatography (HPLC) have been developed for the quantification of this compound in environmental samples .

Role in Atmospheric Chemistry:

As a product of combustion processes, this compound contributes to atmospheric pollution. Its photochemical properties allow it to participate in reactions that produce secondary organic aerosols (SOAs), impacting air quality and climate change. Understanding its behavior in the atmosphere is essential for developing strategies to mitigate environmental pollution .

Photochemistry

Photocatalytic Applications:

this compound has been explored as a photocatalyst due to its ability to absorb light and facilitate chemical reactions under visible light irradiation. Studies have demonstrated its effectiveness in promoting functionalization reactions, such as Friedel-Crafts reactions with indoles, achieving high yields in product formation .

Photochemical Reactivity:

The compound exhibits unique photochemical properties that can be harnessed for synthetic applications. Research indicates that its excited states can lead to efficient energy transfer processes, making it a candidate for use in advanced materials and organic electronics .

Data Tables

Case Studies

-

Human Exposure Assessment:

A comprehensive study evaluated urinary metabolites of PAHs in urban populations. The findings indicated that individuals with higher exposure levels had significantly increased concentrations of this compound, supporting its use as a biomarker for environmental monitoring . -

Remediation Studies:

In an investigation into soil contamination by PAHs, the presence of this compound was monitored over time during bioremediation efforts. The results showed a correlation between microbial activity and the degradation of phenanthrene derivatives, highlighting the compound's role in assessing remediation efficacy . -

Photocatalytic Efficiency:

A recent experiment demonstrated that this compound could enhance reaction rates in photocatalytic systems under visible light. The study reported yields exceeding 80% for desired products when using this compound as a catalyst compared to traditional methods .

作用機序

The mechanism of action of 3,4-Phenanthrenedione involves its interaction with molecular targets such as enzymes and receptors. Its diketone structure allows it to participate in redox reactions, which can modulate the activity of target proteins. The specific pathways involved depend on the context of its application, whether in biological systems or industrial processes.

類似化合物との比較

9,10-Phenanthrenedione: Another diketone derivative of phenanthrene, differing in the position of the ketone groups.

Phenanthrenequinone: A related compound with similar structural features but different reactivity and applications.

Uniqueness: 3,4-Phenanthrenedione is unique due to its specific substitution pattern, which influences its chemical reactivity and potential applications. Its ability to undergo a variety of chemical transformations makes it a versatile compound in both research and industrial settings.

生物活性

3,4-Phenanthrenedione is a polycyclic aromatic compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article provides an overview of its biological properties, including cytotoxicity, enzyme inhibition, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its diketone structure, which allows it to participate in various biochemical interactions. Its molecular formula is , and it features two carbonyl groups located at the 3 and 4 positions of the phenanthrene backbone. This unique structural arrangement contributes to its reactivity and biological activity.

Cytotoxicity

Research indicates that this compound exhibits notable cytotoxic properties against various cancer cell lines. The cytotoxic effects are primarily attributed to its ability to induce apoptosis in cancer cells. A study evaluated the compound's efficacy against several human cancer cell lines, including:

| Cell Line | IC50 (µg/mL) | Activity |

|---|---|---|

| HepG2 (liver) | 0.08 | Highly potent |

| A549 (lung) | 0.16 | Highly potent |

| MCF7 (breast) | 0.89 | Moderate potency |

| COLO 205 (colon) | 1.06 | Moderate potency |

These results suggest that this compound could serve as a lead compound for developing anticancer agents due to its selective toxicity toward cancer cells while sparing normal cells .

Enzyme Inhibition

This compound has been studied for its role as an enzyme inhibitor . It interacts with various enzymes involved in metabolic pathways, potentially modulating their activity through redox reactions due to its diketone structure. For instance, it has shown promise in inhibiting certain cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes.

The mechanisms underlying the biological activities of this compound involve:

- Redox Reactions : The diketone structure allows it to participate in electron transfer processes, affecting cellular redox states.

- Apoptosis Induction : By triggering apoptotic pathways in cancer cells, it leads to programmed cell death.

- Enzyme Interaction : It alters the activity of specific enzymes, impacting metabolic pathways.

Study on Cytotoxic Mechanisms

A detailed investigation into the cytotoxic mechanisms of this compound revealed that it induces oxidative stress in cancer cells. The study utilized flow cytometry and Western blot analysis to assess apoptosis markers:

- Increased ROS Production : Treatment with this compound resulted in elevated levels of reactive oxygen species (ROS), contributing to cell death.

- Activation of Caspases : The compound activated caspase-3 and caspase-9, key players in the apoptotic pathway.

These findings underscore the potential of this compound as a therapeutic agent targeting oxidative stress pathways in cancer treatment .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound's biological activity, a comparison with similar compounds was conducted:

| Compound | Cytotoxicity (IC50) | Mechanism |

|---|---|---|

| 9,10-Phenanthrenedione | Higher IC50 values | Photoredox catalysis |

| Phenanthrenequinone | Variable | Redox cycling |

This comparison highlights that while other phenanthrene derivatives exhibit some biological activity, this compound stands out due to its potent cytotoxic effects and specific mechanisms of action .

特性

IUPAC Name |

phenanthrene-3,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8O2/c15-12-8-7-10-6-5-9-3-1-2-4-11(9)13(10)14(12)16/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKGGYWQZHFAHRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C(=O)C(=O)C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20197108 | |

| Record name | 3,4-Phenanthrenequinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4733-11-3 | |

| Record name | 3,4-Phenanthrenequinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004733113 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Phenanthrenedione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115100 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Phenanthrenequinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-PHENANTHRENEQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5W093U4IM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of 3,4-Phenanthrenequinone?

A1: 3,4-Phenanthrenequinone, also known as 3,4-Phenanthrenedione, is an organic compound with the molecular formula C14H8O2. Its molecular weight is 208.21 g/mol. While the provided abstracts don't contain specific spectroscopic data, we can expect characteristic signals in techniques like Infrared Spectroscopy (IR) for the carbonyl groups and Nuclear Magnetic Resonance (NMR) for the aromatic protons.

Q2: Can you elaborate on the applications of the Diels-Alder reaction with 3,4-Phenanthrenequinone as described in the research?

A2: The research paper titled "Application of the Diene Synthesis to Halogenated 1,2- and 3,4-Phenanthrenequinones" [] likely explores the use of 3,4-Phenanthrenequinone as a dienophile in the Diels-Alder reaction. This reaction is a powerful tool in organic synthesis for forming six-membered rings. By reacting 3,4-Phenanthrenequinone with various dienes, researchers can synthesize a diverse range of complex polycyclic compounds. The presence of halogens in the phenanthrenequinone structure, as suggested by the title, could further influence the reactivity and selectivity of the reaction.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。